molecular formula C19H15FN4O B2684027 N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 1219903-22-6

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2684027
CAS No.: 1219903-22-6
M. Wt: 334.354
InChI Key: DWXNZUGQEOTJJE-UHFFFAOYSA-N
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Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound combining a benzimidazole core, a pyrrole ring, and a 4-fluorophenyl substituent. The benzimidazole moiety is known for its role in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors . The pyrrole-2-carboxamide scaffold contributes to hydrogen bonding and π-π stacking interactions, while the 4-fluorophenyl group enhances metabolic stability and lipophilicity . This compound’s synthesis likely involves coupling reactions between benzimidazole derivatives and activated pyrrole intermediates, as seen in analogous systems .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c20-14-7-5-12(6-8-14)13-9-17(21-10-13)19(25)22-11-18-23-15-3-1-2-4-16(15)24-18/h1-10,21H,11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXNZUGQEOTJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Pyrrole Ring: The benzimidazole intermediate can be reacted with a pyrrole derivative through a coupling reaction, often facilitated by a base and a coupling agent like EDCI or DCC.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrole rings.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuroscience. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzimidazole moiety, which is known for its pharmacological versatility.
  • A pyrrole ring, contributing to its biological activity.
  • A fluorophenyl group, enhancing its interaction with biological targets.

The molecular formula is C18H16FN3OC_{18}H_{16}FN_3O, and it has been characterized using various spectroscopic methods to confirm its structure.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. In particular, studies have shown that it can trigger cell death pathways in HepG2 liver cancer cells. The mechanism involves:

  • Apoptotic Signaling : Flow cytometry results demonstrated a significant increase in both early and late apoptotic cells after treatment with the compound, suggesting activation of apoptotic cascades .
  • Cytotoxicity : The compound has been shown to exhibit dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death in various cancer cell lines .

2. Neurological Effects

The compound also acts as a positive allosteric modulator of the GABA-A receptor, which plays a crucial role in neurotransmission. This modulation can lead to:

  • Anxiolytic Effects : By enhancing GABAergic transmission, it may provide therapeutic benefits for anxiety disorders.
  • Reduced Hepatotoxicity : Compared to other compounds in its class, it shows improved metabolic stability and lower hepatotoxic risks .

Biological Activity Summary Table

Activity Target Mechanism Reference
AnticancerHepG2 Cancer CellsInduction of apoptosis
Positive Allosteric ModulatorGABA-A ReceptorEnhances GABAergic transmission
CytotoxicityVarious Cancer Cell LinesDose-dependent cell death

Case Study 1: HepG2 Cell Line

In a study examining the effects on HepG2 cells, treatment with this compound resulted in:

  • A marked increase in apoptotic cell populations.
  • A slight increase in necrotic cells, indicating dual modes of action (apoptosis and necrosis) under certain conditions .

Case Study 2: GABA-A Modulation

Another investigation focused on the modulation of the GABA-A receptor. The compound demonstrated:

  • Significant interaction with the α1/γ2 interface of the receptor.
  • Potential therapeutic applications for neurological disorders due to its favorable pharmacokinetic profile .

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential interactions with GABA-A receptors, which are crucial in neurotransmission and have implications in treating anxiety and sleep disorders. Research has shown that similar compounds exhibit significant biological activities, suggesting that N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide may also possess pharmacological properties conducive to therapeutic effects.

Interaction Studies

Studies indicate that benzimidazole derivatives can modulate GABA-A receptors effectively. This compound may exhibit similar binding affinities and functional effects. This is critical for understanding its potential therapeutic applications and mechanisms of action .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multiple steps, including condensation reactions and subsequent modifications to enhance biological activity. The compound's unique arrangement of functional groups may enhance its biological activity compared to other similar compounds, making it a valuable candidate for further research in drug development.

Synthetic Pathways

The following table summarizes the synthetic pathways commonly employed to produce this compound:

StepReaction TypeReagents UsedKey Outcomes
1Condensation4-fluorobenzaldehyde + diamineFormation of key intermediates
2HydrolysisEthyl 2-bromoacetateGeneration of final product
3PurificationVarious solventsIsolation of pure compound

Recent studies have identified several derivatives of benzimidazole as positive allosteric modulators (PAMs) with improved metabolic stability. For instance, a series of 2-(4-fluorophenyl)-1H-benzimidazoles have been shown to act as PAMs at the GABA-A receptor, enhancing neurotransmission without significant metabolic degradation .

Case Study: Metabolic Stability

A study evaluated the metabolic stability of various benzimidazole derivatives, highlighting that single-site fluorination can enhance stability against metabolic degradation. This was evident in compounds where the fluorine atom was strategically placed within the molecular structure, leading to higher retention rates during metabolic testing .

Future Research Directions

Given its promising interactions with biological targets and potential therapeutic applications, further research is warranted to explore:

  • Structure-Activity Relationships : Investigating how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Development of Novel Derivatives : Synthesizing new analogs to enhance potency and selectivity towards specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Linked Benzamide Derivatives

Compounds such as (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide (13) () share the benzimidazole core but replace the pyrrole ring with a propenone-linked benzamide. Key differences include:

  • Physical Properties : 13 has a melting point of 258.4–260.2°C, comparable to the target compound’s expected high thermal stability due to aromatic stacking .
Table 1: Comparison of Benzimidazole Derivatives
Compound Core Structure Substituent Melting Point (°C) Key Features
Target Compound Benzimidazole-pyrrole 4-Fluorophenyl Not reported Enhanced metabolic stability
13 () Benzimidazole-propenone 4-Methoxyphenyl 258.4–260.2 Electron-donating substituent
19 () Benzimidazole-benzamide 2,5-Dichlorophenyl Not reported 11-fold potency increase vs. DFB

Pyrrole- and Benzimidazole-Containing Carboxamides

The compound 4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide () shares the pyrrole-2-carboxamide moiety but substitutes the benzimidazole with an imidazole-propyl chain. Key distinctions include:

  • Bioactivity : The target compound’s benzimidazole-methyl group may enhance DNA/protein binding compared to the imidazole-propyl chain, which is more flexible and less planar .
  • Solubility : The imidazole-propyl chain in ’s compound likely improves aqueous solubility, whereas the fluorophenyl group in the target compound balances lipophilicity .

Neuroprotective Benzimidazole Carboxamides

highlights N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (21) , a neuroprotective agent targeting mGluR4. Comparisons reveal:

  • Potency vs. Toxicity : 21 exhibits a 14-fold potency increase over DFB but lower cell viability. The target compound’s 4-fluorophenyl group may reduce cytotoxicity while maintaining moderate potency .
  • Substituent Optimization : Electron-withdrawing groups (e.g., F, Cl) in para positions enhance activity, as seen in both 21 and the target compound .

Pyrrolidine-Bridged Benzimidazoles

Compounds like 2-(1-(2-Oxo-2-phenylethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cd) () incorporate pyrrolidine rings instead of pyrrole. Differences include:

  • Synthetic Routes : 5cd is synthesized via ketone substitution, whereas the target compound likely involves amide coupling or cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide?

  • Methodological Answer : A common approach involves condensation reactions between benzoimidazole derivatives and fluorophenyl-containing intermediates. For example, refluxing brominated intermediates (e.g., ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate) in acidic conditions (e.g., HBr solution) facilitates nucleophilic substitution or coupling reactions to form the target scaffold . Optimization of reaction time, solvent polarity, and temperature is critical for yield improvement.

Q. How can spectroscopic methods (NMR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • 1H-NMR : Identify aromatic protons of the benzoimidazole (δ 7.2–8.0 ppm) and fluorophenyl groups (δ 6.8–7.6 ppm). Methylenic protons (e.g., -CH2- linker) typically appear at δ 3.5–4.5 ppm .
  • ES-MS : Confirm molecular weight via [M+H]+ or [M+Na]+ peaks. For example, a compound with molecular formula C22H25FN4O2 would show a peak at m/z 411.2 (calculated) .
  • CHN Analysis : Validate elemental composition (e.g., %C, %H, %N) against theoretical values to ensure purity.

Q. What safety precautions are necessary when handling fluorophenyl and benzoimidazole derivatives?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • First-aid measures for exposure include rinsing eyes/skin with water and seeking medical consultation. Safety protocols for structurally similar compounds (e.g., 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole) recommend avoiding ignition sources due to flammability risks .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination?

  • Methodological Answer :

  • Use dual refinement tools like SHELXL (for small-molecule refinement) and SIR97 (for direct-method structure solution) to cross-validate results. For enantiomorphic ambiguity, apply Flack’s x parameter to assess chirality-polarity via least-squares refinement, which avoids false positives in near-centrosymmetric structures .
  • Compare experimental X-ray data with simulated powder diffraction patterns to identify twinning or disorder.

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

  • Methodological Answer :

  • Scaffold Modification : Replace the fluorophenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance binding affinity, as seen in analogs like ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole .
  • Bioassay Design : Evaluate antimicrobial activity using standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, referencing protocols for 1H-benzo[d]imidazol-2-yl derivatives .

Q. What strategies address conflicting data in solubility and stability studies?

  • Methodological Answer :

  • Perform pH-dependent solubility assays in buffered solutions (pH 1–10) to identify optimal formulation conditions.
  • Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products. For fluorinated compounds, fluorine-19 NMR tracks stability of the fluorophenyl moiety .

Q. How to analyze enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer :

  • Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric detection.
  • For crystallographic confirmation, refine Flack’s x parameter using datasets collected at multiple wavelengths to resolve racemic twinning .

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